molecular formula C12H17NO B6171663 rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans CAS No. 181495-36-3

rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans

Cat. No.: B6171663
CAS No.: 181495-36-3
M. Wt: 191.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a benzyloxy group and an amine group in a trans configuration, indicating that the substituents are on opposite sides of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving suitable precursors.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride.

    Amination: The amine group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, replacing the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: The compound can be used as a building block for synthesizing chiral ligands in asymmetric catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its structural features.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of “rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(benzyloxy)cyclopentan-1-amine: The enantiomer of the compound.

    (1S,2S)-2-(benzyloxy)cyclopentan-1-amine: Another enantiomer with different stereochemistry.

    2-(benzyloxy)cyclopentan-1-amine: A compound with similar functional groups but different stereochemistry.

Uniqueness

“rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomers and other similar compounds.

Properties

CAS No.

181495-36-3

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.